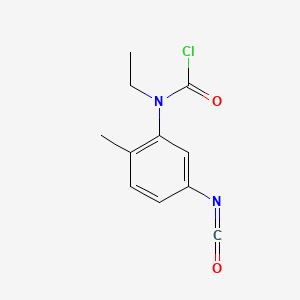
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is a chemical compound that belongs to the class of organic isocyanates. These compounds are characterized by the presence of the isocyanate group (-N=C=O) attached to an aromatic ring. This particular compound is known for its reactivity and is used in various chemical processes and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- can be synthesized through the reaction of an amine with phosgene (COCl2). The general reaction is as follows:
R-NH2 + COCl2 → HCl + R-NH-(C=O)Cl → HCl + R-N=C=O
This reaction involves the formation of an intermediate carbamoyl chloride, which then decomposes to form the isocyanate .
Industrial Production Methods
In industrial settings, the production of isocyanates typically involves the use of phosgene due to its high reactivity. The process is carried out under controlled conditions to ensure safety and efficiency. The reaction is usually catalyzed by tertiary amines or metal salts such as tin, iron, and mercury .
化学反应分析
Types of Reactions
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines.
Substitution: Can undergo substitution reactions at the aromatic ring.
Polymerization: Can form dimers and trimers through self-reaction.
Common Reagents and Conditions
Water: Reacts to form carbamic acid, which decomposes to carbon dioxide and an amine.
Alcohols: React to form carbamates (urethanes).
Amines: React to form substituted ureas.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with primary and secondary amines.
Dimers and Trimers: Formed through self-reaction.
科学研究应用
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form carbamates and ureas.
Biology: Studied for its potential effects on biological systems due to its reactivity.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers, coatings, and adhesives
作用机制
The mechanism of action of carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- involves the nucleophilic attack on the carbon of the isocyanate group. This leads to the formation of various products depending on the nucleophile involved. For example, the reaction with water forms carbamic acid, which decomposes to carbon dioxide and an amine .
相似化合物的比较
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
Hexamethylene Diisocyanate: Used in the production of polyurethane coatings.
Uniqueness
Carbamic chloride, ethyl(5-isocyanato-2-methylphenyl)- is unique due to its specific structure, which combines an isocyanate group with an aromatic ring. This structure imparts specific reactivity and properties that make it suitable for various applications in research and industry .
属性
CAS 编号 |
71832-33-2 |
|---|---|
分子式 |
C11H11ClN2O2 |
分子量 |
238.67 g/mol |
IUPAC 名称 |
N-ethyl-N-(5-isocyanato-2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C11H11ClN2O2/c1-3-14(11(12)16)10-6-9(13-7-15)5-4-8(10)2/h4-6H,3H2,1-2H3 |
InChI 键 |
JZKGLBABVFZFIL-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=C(C=CC(=C1)N=C=O)C)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







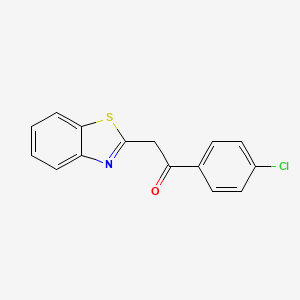
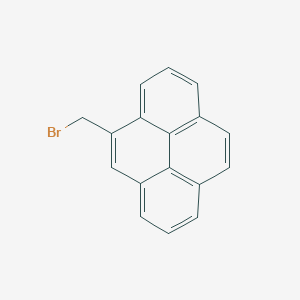
![N-[3-(1H-indol-3-yl)propyl]-3-nitrobenzamide](/img/structure/B14458769.png)
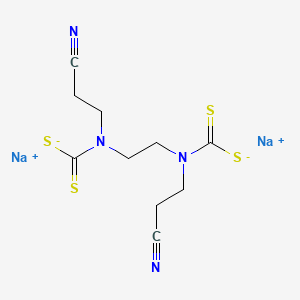
![Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane](/img/structure/B14458777.png)
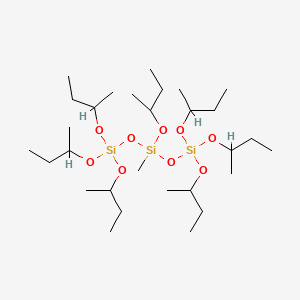

![2,5-Pyrrolidinedione, 1-[2-(2-pyridinyl)ethyl]-](/img/structure/B14458794.png)

